molecular formula C14H13F3N2O3S B2579829 2-(Ethylsulfonyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine CAS No. 862785-73-7

2-(Ethylsulfonyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

Cat. No. B2579829
CAS RN: 862785-73-7
M. Wt: 346.32
InChI Key: GMXWQUTXRTUBMZ-UHFFFAOYSA-N
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Description

“2-(Ethylsulfonyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine” is a chemical compound . It’s a pyrimidine derivative, which is a class of compounds that have diverse applications in the field of organic synthesis due to their various chemical and biological properties .


Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex and involves multiple steps. One common method involves the use of enaminonitrile or alkynes . Another method involves the reaction of acid chlorides and terminal alkynes under Sonogashira conditions . The specific synthesis process for “2-(Ethylsulfonyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine” is not detailed in the available resources.


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be diverse, depending on the specific compound and the reaction conditions . The specific chemical reactions involving “2-(Ethylsulfonyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine” are not detailed in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Ethylsulfonyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine” are not detailed in the available resources .

Scientific Research Applications

Chemical Synthesis and Modification

Pyrimidine derivatives, including structures similar to 2-(Ethylsulfonyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine, are synthesized for their diverse pharmacological and biological activities. For instance, novel oxo pyrimido pyrimidines and their derivatives have been synthesized, showcasing various chemical transformation capabilities. These chemical modifications often lead to compounds with replaceable groups, enabling further chemical interactions and applications (Jadhav et al., 2022).

Catalyst in Chemical Reactions

Certain pyrimidine derivatives have been used as catalysts in chemical reactions. The structures of these compounds, including their substituent groups, play a crucial role in the catalytic activity, influencing the course and outcomes of chemical reactions (Liu, 2013).

Herbicidal Activity

Pyrimidine compounds have been studied for their potential herbicidal activity. For example, certain derivatives have shown good herbicidal activity against specific weed species, demonstrating the potential of pyrimidine derivatives in agricultural applications (Feng-gang, 2006).

Material Chemistry and Engineering

Pyrimidine derivatives are also explored in material chemistry for their unique properties. The compound's specific structure and substituents can lead to interesting physical and chemical properties, making them suitable for various applications in material science and engineering (Ma et al., 2018).

Nonlinear Optical Properties

These compounds are studied for their nonlinear optical (NLO) properties due to the significance of the pyrimidine ring in nature and its presence in DNA and RNA. Their potential applications in medicine and nonlinear optics fields make them a subject of interest in photophysical studies (Hussain et al., 2020).

properties

IUPAC Name

2-ethylsulfonyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O3S/c1-3-23(20,21)13-18-11(8-12(19-13)14(15,16)17)9-5-4-6-10(7-9)22-2/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXWQUTXRTUBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylsulfonyl)-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine

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